Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate
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Overview
Description
Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate typically involves the alkylation of enolate ionsThis enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 3-chloro-4-hydroxybenzyl chloride, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The chlorine substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and aromatic rings allow it to participate in various chemical reactions, influencing its biological activity. The chlorine substituent can also play a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the aromatic ring and chlorine substituent.
Ethyl acetoacetate: Another ester with a similar structure but different functional groups.
Methyl 3-chloropropionate: Contains a chlorine substituent but lacks the aromatic ring and hydroxyl group.
Uniqueness
Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate is unique due to its combination of ester groups, aromatic ring, hydroxyl group, and chlorine substituent. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
88975-45-5 |
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Molecular Formula |
C14H17ClO5 |
Molecular Weight |
300.73 g/mol |
IUPAC Name |
diethyl 2-[(3-chloro-4-hydroxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H17ClO5/c1-3-19-13(17)10(14(18)20-4-2)7-9-5-6-12(16)11(15)8-9/h5-6,8,10,16H,3-4,7H2,1-2H3 |
InChI Key |
CBYADEYQTNMXIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)Cl)C(=O)OCC |
Origin of Product |
United States |
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